1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene
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Overview
Description
1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene is an organic compound with the molecular formula C7H2BrF5. This compound is characterized by the presence of a bromine atom and multiple fluorine atoms attached to a benzene ring. It is a colorless to pale yellow liquid and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene typically involves the bromination of 4-(difluoromethyl)-2,3,5-trifluorobenzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions. Industrial production methods may involve the use of catalysts such as copper or nickel to enhance the reaction efficiency .
Chemical Reactions Analysis
1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated benzoic acids.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride to form difluoromethylated benzene derivatives.
Common reagents and conditions used in these reactions include organic solvents like ether and chloroform, and catalysts such as palladium complexes . Major products formed from these reactions include various fluorinated aromatic compounds.
Scientific Research Applications
1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and allows it to participate in a wide range of chemical reactions. The bromine atom can be easily substituted, making it a versatile intermediate in organic synthesis. The compound’s effects are mediated through its ability to form stable bonds with other molecules, facilitating the formation of desired products .
Comparison with Similar Compounds
1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene can be compared with other similar compounds such as:
1-Bromo-4-(difluoromethyl)benzene: This compound lacks the additional fluorine atoms present in the 2,3,5 positions, making it less reactive in certain chemical reactions.
1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene: This compound has one less fluorine atom compared to this compound, which may affect its reactivity and applications.
The uniqueness of this compound lies in its high fluorine content, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-2-1-3(9)4(7(12)13)6(11)5(2)10/h1,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKYBFZRVGKQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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